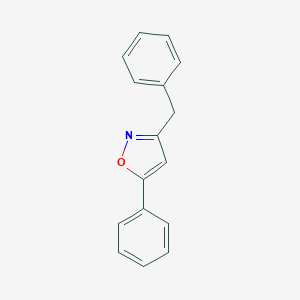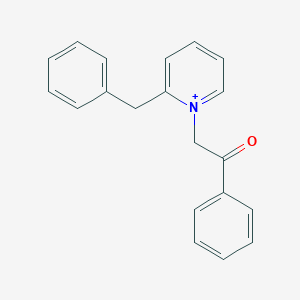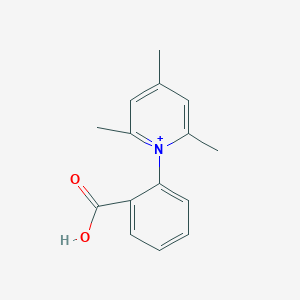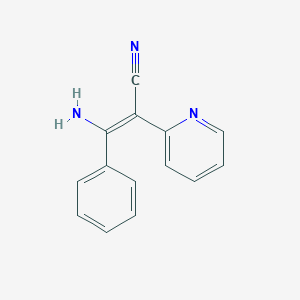![molecular formula C17H26O4S B289861 2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)
2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MBC and is considered to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
作用机制
MBC works by binding to the active site of 11β-HSD1 and preventing it from catalyzing the conversion of cortisone to cortisol. This leads to a reduction in cortisol levels in the body, which can have a number of beneficial effects on health.
Biochemical and Physiological Effects:
MBC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MBC is a potent inhibitor of 11β-HSD1, with an IC50 value of around 3 nM. In vivo studies have shown that MBC can reduce cortisol levels in animal models, and may have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of MBC is its potency as an inhibitor of 11β-HSD1. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of MBC is its relatively high cost, which may limit its use in some research settings.
未来方向
There are a number of potential future directions for research on MBC. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which could have even greater therapeutic potential. Another area of interest is the study of the physiological effects of MBC in humans, which could provide valuable insights into its potential therapeutic applications. Finally, there is also potential for the use of MBC in combination with other drugs or therapies, which could lead to even greater health benefits.
合成方法
The synthesis of MBC involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-methoxybenzyl alcohol, which is reacted with p-toluenesulfonyl chloride to form the corresponding tosylate. This tosylate is then reacted with 3,5,5-trimethylcyclohexanone in the presence of a base to yield MBC.
科学研究应用
MBC has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as an inhibitor of 11β-HSD1, which is an enzyme that plays a key role in the regulation of cortisol levels in the body. Elevated cortisol levels have been linked to a number of health problems, including obesity, type 2 diabetes, and cardiovascular disease. By inhibiting 11β-HSD1, MBC has the potential to reduce cortisol levels and improve health outcomes.
属性
分子式 |
C17H26O4S |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methylsulfonyl]-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O4S/c1-12-9-17(2,3)10-15(18)16(12)22(19,20)11-13-6-5-7-14(8-13)21-4/h5-8,12,15-16,18H,9-11H2,1-4H3 |
InChI 键 |
TYYRDTKMJAIYOM-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1S(=O)(=O)CC2=CC(=CC=C2)OC)O)(C)C |
规范 SMILES |
CC1CC(CC(C1S(=O)(=O)CC2=CC(=CC=C2)OC)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)


![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)




